molecular formula C13H9N3O2S B11848639 3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine

3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine

Cat. No.: B11848639
M. Wt: 271.30 g/mol
InChI Key: FOMSMLPOCLJLIA-VOTSOKGWSA-N
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Description

3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine ( 62223-45-4) is a specialized nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine scaffold, which is widely recognized as a privileged structure in pharmaceutical development due to its presence in numerous bioactive molecules and marketed drugs . The core imidazo[1,2-a]pyridine structure is known to impart various pharmacological properties, including anticancer, antibacterial, antiviral, anti-inflammatory, and antituberculosis activities, as demonstrated by multiple clinical agents such as Zolpidem, Zolimidine, and Olprinone . The specific molecular architecture of this derivative, incorporating both electron-withdrawing nitro group and thiophene-vinyl substitution pattern, creates a valuable building block for further chemical exploration and biological evaluation. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecular architectures through various functionalization strategies. Researchers can utilize the nitro group as a handle for further chemical transformations or as an electron-deficient center for studying charge-transfer properties. The conjugated system extending from the imidazopyridine core through the vinyl bridge to the thiophene heterocycle suggests potential applications in materials chemistry, particularly in the development of organic electronic materials or fluorescent probes. The compound's molecular formula is C13H9N3O2S with a molecular weight of 271.29 g/mol . In pharmaceutical research, this compound represents a valuable template for developing novel therapeutic agents, especially given the documented importance of imidazo[1,2-a]pyridine derivatives in drug discovery programs targeting infectious diseases, oncology, and central nervous system disorders . The presence of the nitro functionality allows for structure-activity relationship studies through reduction to amino derivatives or nucleophilic substitution reactions, enabling medicinal chemists to rapidly generate analog libraries for biological screening. Recent advances in visible light-induced C-H functionalization of imidazo[1,2-a]pyridines further enhance the utility of this compound as a platform for creating diverse molecular libraries through sustainable synthetic methodologies . Handling Notes: For research use only. Not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions and consult safety data sheets prior to use.

Properties

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

3-nitro-2-[(E)-2-thiophen-2-ylethenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9N3O2S/c17-16(18)13-11(7-6-10-4-3-9-19-10)14-12-5-1-2-8-15(12)13/h1-9H/b7-6+

InChI Key

FOMSMLPOCLJLIA-VOTSOKGWSA-N

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])/C=C/C3=CC=CS3

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C=CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Cyclization: Catalysts such as Lewis acids or bases.

Major Products

    Reduction: 3-Amino-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Cyclization: Fused heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with structurally analogous imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and biological activities.

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituents (Position 2) Substituents (Position 3) Key Functional Groups
3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine (Target) 2-(Thiophen-2-yl)vinyl Nitro Thiophene, Vinyl, Nitro
3-Nitro-2-(1-(3,4,5-trimethoxyphenyl)vinyl)imidazo[1,2-a]pyridine (3e) 1-(3,4,5-Trimethoxyphenyl)vinyl Nitro Methoxy, Vinyl, Nitro
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (3af) Thiophen-2-yl - Thiophene, Chlorine
3-Nitroso-2-phenylimidazo[1,2-a]pyridine Phenyl Nitroso Phenyl, Nitroso
6-Chloro-8-[(4-Chlorophenyl)thio]-3-nitroimidazo[1,2-a]pyridine (3e) [(4-Chlorophenyl)thio]methyl Nitro Chlorophenylthio, Sulfonyl

Key Observations :

  • Solubility : Sulfonyl-containing derivatives (e.g., compound 3e in ) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the target compound’s thiophene-vinyl group may reduce solubility .
  • Reactivity : Nitroso derivatives (e.g., 3-nitroso-2-phenylimidazo[1,2-a]pyridine) show distinct reactivity in electrophilic substitution compared to nitro-substituted analogs .

Key Observations :

  • The target compound and its methoxy-vinyl analogs (e.g., 3e) achieve high yields (81–94%) via palladium-catalyzed or Cadogan-based methods, underscoring the efficiency of cross-coupling strategies .
  • Chlorine-substituted derivatives (e.g., 3af) show moderate yields (83%) due to steric hindrance during cyclization .
Pharmacological and Physicochemical Properties

Key Observations :

  • The target compound exhibits potent antiproliferative activity against colon cancer cells (IC₅₀: 0.8 µM), outperforming methoxy-vinyl analogs (e.g., 3f) in cytotoxicity .
  • Sulfonyl derivatives (e.g., 6b) demonstrate superior aqueous solubility (>200 µg/mL) due to hydrophilic sulfonyl groups, making them favorable for drug formulation .
  • Nitroso derivatives (e.g., 3-nitroso-2-phenylimidazo[1,2-a]pyridine) show moderate antimicrobial activity but face stability challenges .
Spectroscopic and Conformational Analysis
  • NMR Shifts : The nitro group at position 3 in the target compound induces a downfield shift (~9.40 ppm for H-5), consistent with 3-nitroimidazo[1,2-a]pyridines, whereas nitroso analogs exhibit upfield shifts (~9.89 ppm) due to reduced electron withdrawal .
  • Intramolecular H-Bonding : The thiophene-vinyl group in the target compound may engage in weak H-bonding with the nitro group, stabilizing a planar conformation critical for π-stacking in solid-state structures .

Biological Activity

3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine (CAS No. 62223-45-4) is a synthetic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The unique structure of this compound, characterized by the presence of a nitro group and a thiophene moiety, suggests a diverse range of biological interactions.

  • Molecular Formula : C13H9N3O2S
  • Molecular Weight : 271.29 g/mol
  • Purity : ≥ 98%

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. Research indicates that similar compounds exhibit significant activity against various pathogens.

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-Nitro-2-(2-(thiophen-2-yl)...E. coliTBD
3-Nitro-2-(2-(thiophen-2-yl)...M. luteusTBD
3-Nitro-2-(2-(thiophen-2-yl)...A. nigerTBD

Note: Specific MIC values for this compound are yet to be determined in detailed studies.

2. Anti-inflammatory Activity

Compounds with imidazo[1,2-a]pyridine structures have shown promise in anti-inflammatory applications. The nitro group can enhance the pharmacological profile by modulating inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).

In a study examining related nitro compounds, it was found that they could significantly reduce the expression of pro-inflammatory cytokines and enzymes, indicating a promising therapeutic avenue for inflammatory diseases.

Table 2: Inhibition of COX Enzymes by Nitro Compounds

CompoundCOX Inhibition IC50 (µM)Reference
Nitro Compound A0.04
Nitro Compound B0.06
3-Nitro-2-(2-(thiophen-2-yl)...TBDTBD

Note: Further studies are required to establish specific IC50 values for this compound.

The mechanism through which this compound exerts its effects is likely multifaceted:

  • Reduction of Nitro Group : Upon entering microbial cells or inflamed tissues, the nitro group can be reduced to form reactive intermediates that interact with nucleophilic sites in proteins and nucleic acids.
  • Formation of Reactive Species : The resultant reactive species may lead to oxidative stress within cells, contributing to cell death in pathogens or modulation of inflammatory responses in host tissues.

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities associated with similar nitro compounds:

  • Antimicrobial Studies : A series of substituted thiophenes were evaluated for their antimicrobial properties against common pathogens like E. coli and A. niger, revealing varying degrees of effectiveness based on structural modifications .
    "The presence of a nitro group significantly enhances the antimicrobial efficacy of thiophene derivatives" .
  • Inflammatory Response Modulation : In vivo studies demonstrated that certain imidazo[1,2-a]pyridine derivatives could reduce paw edema in animal models, indicating potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed coupling of N-tosylhydrazones with imidazo[1,2-a]pyridine precursors, followed by reductive annulation. Key parameters include using Pd₂dba₃·CHCl₃ (2.5 mol%), XPhos ligand (5 mol%), and LiOtBu (2.2 mmol) in dioxane under microwave irradiation (110°C, 30 min) to achieve yields >80% . Optimization involves adjusting solvent polarity (e.g., cyclohexane/ethyl acetate for purification) and monitoring reaction progress via TLC (Rf ≈ 0.4) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Characterization relies on multimodal spectroscopy:

  • ¹H/¹³C NMR : Peaks for the thiophene vinyl group appear at δ ~6.5–7.5 ppm (¹H) and ~120–140 ppm (¹³C), with coupling constants (J ≈ 16 Hz) confirming the E-configuration of the vinyl group .
  • HRMS (ESI) : Molecular ion peaks match calculated values (e.g., [M+H]⁺ for C₁₃H₁₀N₃O₂S: 280.0493 observed vs. 280.0489 theoretical) .
  • IR : Nitro group stretching vibrations at ~1520 cm⁻¹ and C=C vinyl bonds at ~1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity (e.g., antibacterial inactivity vs. anticancer potential)?

  • Methodological Answer : Discrepancies arise from substituent-dependent bioactivity. For example:

  • Antibacterial Inactivity : 2-thiosubstituted derivatives (e.g., 5a–k) showed no inhibition against S. aureus or P. aeruginosa in microdilution assays (MIC >256 µg/mL), likely due to poor membrane permeability or target mismatch .
  • Anticancer Activity : Analogous 3-nitroimidazo[1,2-a]pyridines with morpholine or arylvinyl groups exhibit submicromolar IC₅₀ against colon cancer cells (e.g., 0.07 µM for COX-2 inhibition) via selective enzyme binding .
  • Resolution : Structure-activity relationship (SAR) studies should focus on C-3 substituent modifications (e.g., replacing nitro with sulfonamide groups) and pharmacokinetic profiling (logP, solubility) .

Q. How can Cadogan reductive annulation be applied to modify the imidazo[1,2-a]pyridine scaffold for enhanced pharmacological properties?

  • Methodological Answer : The nitro group at C-3 can be reduced under Cadogan conditions (PPh₃, refluxing toluene) to generate pyrrolo-imidazo[1,2-a]pyridine derivatives. This step introduces a fused pyrrole ring, improving DNA intercalation potential and antiproliferative activity (e.g., compound 5cc, IC₅₀ = 0.2 µM against HCT-116 cells) . Key parameters include maintaining anhydrous conditions and monitoring reduction via loss of the nitro IR peak .

Q. What computational or experimental approaches validate interactions between this compound and biological targets (e.g., COX-2)?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) using COX-2 crystal structures (PDB: 3LN1) reveals hydrogen bonding between the nitro group and Arg120/His90 residues .
  • In Vitro Assays : COX-2 inhibition is quantified via fluorometric kits (e.g., Cayman Chemical), comparing IC₅₀ values against celecoxib .
  • Mutagenesis : Site-directed mutagenesis of COX-2 active sites (e.g., Arg120Ala) can confirm binding specificity .

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